Certepetide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

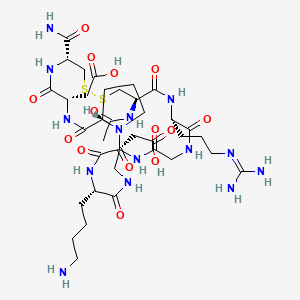

Structure

2D Structure

Properties

CAS No. |

2580154-02-3 |

|---|---|

Molecular Formula |

C37H60N14O14S2 |

Molecular Weight |

989.1 g/mol |

IUPAC Name |

2-[(6S,9S,15S,18R,23R,26S,29S)-18-acetamido-6-(4-aminobutyl)-23-carbamoyl-26-(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontan-9-yl]acetic acid |

InChI |

InChI=1S/C37H60N14O14S2/c1-18(52)45-24-17-67-66-16-23(30(39)59)50-34(63)22(13-29(57)58)49-36(65)25-8-5-11-51(25)27(54)15-44-32(61)19(6-2-3-9-38)47-33(62)21(12-28(55)56)46-26(53)14-43-31(60)20(48-35(24)64)7-4-10-42-37(40)41/h19-25H,2-17,38H2,1H3,(H2,39,59)(H,43,60)(H,44,61)(H,45,52)(H,46,53)(H,47,62)(H,48,64)(H,49,65)(H,50,63)(H,55,56)(H,57,58)(H4,40,41,42)/t19-,20-,21-,22-,23-,24-,25-/m0/s1 |

InChI Key |

YPHPUVJQSYACEN-HUVRVWIJSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC1=O)CCCN=C(N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)N |

Canonical SMILES |

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C2CCCN2C(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC1=O)CCCN=C(N)N)CC(=O)O)CCCCN)CC(=O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of αv Integrins in Certepetide Targeting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Certepetide (also known as CEND-1 or iRGD) is a cyclic peptide therapeutic designed to enhance the delivery of co-administered anti-cancer drugs to solid tumors. Its mechanism is initiated by selectively targeting αv integrins, which are frequently overexpressed on tumor cells and tumor-associated vasculature. This technical guide provides a detailed examination of the molecular interactions between this compound and αv integrins, the downstream signaling pathways activated upon binding, and the experimental methodologies used to characterize these interactions.

Introduction: this compound and the αv Integrin Family

This compound is a nine-amino-acid cyclic peptide that contains the well-known Arginine-Glycine-Aspartic acid (RGD) motif.[1][2] This motif allows it to act as a ligand for several members of the integrin family, particularly the αv subfamily. Integrins are heterodimeric transmembrane receptors, composed of α and β subunits, that mediate cell-matrix and cell-cell adhesion. The αv integrins (including αvβ3, αvβ5, and αvβ6) play critical roles in tumor angiogenesis, invasion, and metastasis, making them prime targets for cancer therapy.[3][4]

This compound's unique mechanism of action involves a multi-step process. First, it binds to αv integrins on the surface of tumor cells or tumor endothelium.[5] Following this initial binding, the peptide is proteolytically cleaved within the tumor microenvironment. This cleavage exposes a C-terminal motif known as the C-end Rule (CendR) sequence. The CendR fragment then binds to a second receptor, neuropilin-1 (NRP-1), which activates a transport pathway to enhance the penetration of co-administered therapeutic agents deep into the tumor tissue. The initial, specific binding to αv integrins is the critical homing step that dictates the tumor-selective activity of this compound.

Quantitative Data: this compound-Integrin Binding Affinity

The efficacy of this compound as a targeting agent is fundamentally dependent on its binding affinity for specific integrin subtypes. Recent studies have quantified these interactions using solid-phase binding assays. The data reveals that this compound (iRGD) exhibits a mid-to-low nanomolar potency for αvβ3 and αvβ5 integrins and a somewhat lower affinity for the αvβ6 isoform.

The table below summarizes the inhibitory concentration (IC50) values for this compound (iRGD) against various αv integrin subtypes.

| Integrin Subtype | This compound (iRGD) IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) |

| αvβ3 | 36.3 ± 1.2 | Cilengitide | 10.1 ± 1.1 |

| αvβ5 | 78.2 ± 1.1 | Cilengitide | 12.2 ± 1.2 |

| αvβ6 | 420.2 ± 1.2 | [RGD-Chg-E]-CONH₂ | 0.8 ± 1.4 |

| Data sourced from D'Amore et al., J Chem Inf Model, 2023. Values are presented as the mean of three independent experiments ± SEM. |

Experimental Protocols: Solid-Phase Receptor Binding Assay

The quantitative binding data for this compound is typically determined using a competitive solid-phase binding assay. This method measures the ability of an unlabeled ligand (this compound) to compete with a labeled ligand for binding to a purified, immobilized integrin receptor.

Methodology

-

Plate Coating: High-binding 96-well microtiter plates are coated with purified human recombinant integrin (e.g., αvβ3, αvβ5, or αvβ6) at a concentration of 0.5-1.0 µg/mL in a coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 1 mM MnCl₂, pH 7.4). Plates are incubated overnight at 4°C.

-

Blocking: The plates are washed three times with wash buffer (coating buffer with 0.05% Tween-20). Non-specific binding sites are blocked by incubating each well with a blocking buffer (e.g., wash buffer containing 1% Bovine Serum Albumin - BSA) for 2 hours at room temperature.

-

Competitive Binding:

-

After washing the blocked plates, a fixed concentration of a biotinylated ligand (e.g., biotinylated vitronectin or a known RGD peptide) is added to each well.

-

Simultaneously, serial dilutions of the unlabeled competitor, this compound (or a reference compound like Cilengitide), are added to the wells.

-

The plate is incubated for 2-3 hours at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

-

Detection:

-

The plates are washed three times to remove unbound ligands.

-

Streptavidin-conjugated Horseradish Peroxidase (HRP) is added to each well and incubated for 1 hour at room temperature.

-

After a final wash cycle, a chromogenic HRP substrate (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine) is added. The color development is stopped after a set time (e.g., 15-30 minutes) by adding a stop solution (e.g., 2 M H₂SO₄).

-

-

Data Analysis:

-

The absorbance in each well is read using a microplate reader at 450 nm.

-

The data is plotted as the percentage of specific binding of the biotinylated ligand versus the log concentration of the competitor (this compound).

-

The IC50 value, which is the concentration of this compound required to inhibit 50% of the specific binding of the labeled ligand, is calculated using a non-linear regression analysis (sigmoidal dose-response curve).

-

Visualizations: Signaling Pathways and Experimental Workflows

This compound-Integrin Signaling Cascade

Upon binding to αv integrins, this compound can trigger intracellular signaling cascades that are typically associated with integrin-mediated cell adhesion. A key event is the recruitment and activation of Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src. This FAK-Src dual-kinase complex can phosphorylate numerous downstream targets, influencing cell survival, proliferation, and migration.

Caption: Downstream signaling after this compound binds to αv integrins.

Experimental Workflow for Binding Assay

The logical flow of the solid-phase competitive binding assay can be visualized to clarify the sequence of steps from preparation to data analysis.

Caption: Workflow for a solid-phase competitive integrin binding assay.

Conclusion

The specific and high-affinity binding of this compound to αv integrins is the critical first step in its mechanism of action, enabling targeted tumor homing. Quantitative binding assays confirm a nanomolar affinity for key integrin subtypes, αvβ3 and αvβ5, which are established markers of angiogenesis and tumor progression. Understanding this primary interaction, the subsequent signaling events, and the methods used to quantify binding affinity is essential for the rational design of next-generation peptide-drug conjugates and for optimizing the clinical application of this compound in combination cancer therapies. This guide provides a foundational technical overview to support further research and development in this promising area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Assessment of the Pharmacokinetics, Disposition, and Duration of Action of the Tumour-Targeting Peptide CEND-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Certepetide-Mediated Modulation of the Tumor Extracellular Matrix for Enhanced Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Solid tumors are notoriously difficult to treat due to a dense and complex tumor microenvironment (TME), a key component of which is the extracellular matrix (ECM). This dense network of macromolecules, often referred to as a desmoplastic stroma, creates a significant physical barrier, impeding the penetration and efficacy of anti-cancer therapies. Certepetide (also known as CEND-1 or iRGD) is an investigational cyclic peptide designed to overcome this barrier. This technical guide provides a comprehensive overview of the mechanism by which this compound modulates the tumor ECM to enhance the delivery of co-administered therapeutic agents. We will delve into its signaling pathway, summarize key preclinical and clinical findings, and provide hypothetical experimental protocols for further research in this area.

Introduction to this compound and the Tumor ECM Barrier

The extracellular matrix in solid tumors is a dynamic and complex meshwork of proteins and other macromolecules that provides structural support to the tumor.[1] However, in many cancers, this ECM becomes excessively dense and fibrotic, a condition known as desmoplasia.[1] This desmoplastic stroma elevates interstitial fluid pressure and creates a physical barrier that limits the diffusion and convection of therapeutic agents, thereby shielding the tumor cells from treatment.[1]

This compound is a nine-amino-acid cyclic peptide developed to transiently and selectively increase the permeability of the tumor stroma, transforming it into a conduit for co-administered anti-cancer drugs.[2][3] It is designed to be administered intravenously along with other therapies. Preclinical and clinical studies have shown that this compound can enhance the delivery and efficacy of a wide range of treatments, including chemotherapeutics, immunotherapies, and RNA-based therapeutics.

Mechanism of Action: The C-end Rule (CendR) Pathway

This compound's unique mechanism of action is centered on a multi-step process that ultimately activates a transient active transport pathway known as the C-end Rule (CendR) pathway.

-

Tumor Homing and Integrin Binding: this compound contains an RGD (Arginine-Glycine-Aspartic acid) motif that allows it to specifically target and bind to αv integrins, which are often overexpressed on the surface of tumor cells and tumor-associated endothelial cells.

-

Proteolytic Cleavage: Once bound to the integrin, this compound is proteolytically cleaved by proteases that are abundant in the tumor microenvironment. This cleavage exposes a cryptic C-terminal CendR motif (R/KXXR/K).

-

Neuropilin-1 (NRP-1) Binding and Pathway Activation: The newly exposed CendR fragment then binds to neuropilin-1 (NRP-1), a co-receptor that is also upregulated in many tumors. This binding event triggers the activation of the CendR active transport pathway.

-

Increased Stromal Permeability: The activation of the CendR pathway leads to the formation of microvesicles that transport co-administered anti-cancer drugs and unbound this compound through the dense stromal tissue and into the tumor parenchyma. This process effectively creates a temporary "drug conduit" within the tumor.

Impact on the Desmoplastic Stroma

The primary effect of this compound on the extracellular matrix is functional rather than compositional. Current evidence does not suggest that this compound induces the synthesis or degradation of major ECM components like collagen or elastin. Instead, it transiently modifies the biophysical properties of the desmoplastic stroma to reduce its barrier function. By activating the CendR pathway, this compound facilitates the bulk transport of molecules across the stromal barrier, a process that is normally hindered. This modulation is critical for improving the therapeutic index of co-administered drugs by increasing their concentration at the tumor site while minimizing systemic exposure.

Summary of Preclinical and Clinical Findings

Numerous preclinical models have demonstrated this compound's ability to enhance the delivery of a variety of anti-cancer agents to solid tumors. Clinical trials are ongoing for several cancer types, including pancreatic cancer, glioblastoma, and colorectal cancer.

| Finding | Model/Trial | Key Observation | Reference |

| Enhanced Drug Accumulation | Preclinical Mouse Models | Approximately threefold increase in the accumulation of co-administered Evans blue dye in tumors. | |

| Improved Survival in mPDAC | Phase 2 ASCEND Trial (Cohort A) | Trend towards improved median overall survival (12.68 months vs. 9.72 months for placebo) in patients with metastatic pancreatic ductal adenocarcinoma. | |

| Favorable Safety Profile | Multiple Clinical Trials | This compound has demonstrated favorable safety and tolerability when combined with standard-of-care chemotherapy. | |

| Broad Applicability | Preclinical Studies | Enhanced delivery of chemotherapeutics, immunotherapies, and RNA-based therapeutics has been observed. | |

| Immune System Modulation | Preclinical Models | Shown to modify the tumor microenvironment to make tumors more susceptible to immunotherapies. |

Hypothetical Experimental Protocols to Study this compound's Effects

In Vitro 3D Spheroid Penetration Assay

-

Objective: To quantify the effect of this compound on the penetration of a fluorescently labeled drug or dextran into 3D tumor spheroids, which mimic the dense structure of a small tumor.

-

Methodology:

-

Culture tumor cells (e.g., pancreatic ductal adenocarcinoma cell line) as 3D spheroids in ultra-low attachment plates.

-

Treat spheroids with a combination of a fluorescently labeled therapeutic agent (or fluorescent dextran of a relevant molecular weight) and varying concentrations of this compound or a vehicle control.

-

Incubate for a defined period (e.g., 4, 8, 24 hours).

-

Fix and clear the spheroids.

-

Image the spheroids using confocal microscopy, capturing z-stacks to visualize the penetration depth of the fluorescent marker.

-

Quantify the fluorescence intensity as a function of distance from the spheroid surface.

-

Ex Vivo Tissue Penetration Assay

-

Objective: To assess this compound-mediated drug penetration in freshly resected tumor tissue.

-

Methodology:

-

Obtain fresh tumor tissue from surgical resection or animal models.

-

Section the tissue into thick slices (e.g., 500 µm).

-

Incubate the tissue slices in media containing the therapeutic agent with or without this compound.

-

After incubation, fix, embed, and section the tissue for analysis.

-

Use immunohistochemistry or fluorescence microscopy to visualize and quantify the penetration of the drug into the tissue slice.

-

In Vivo Intravital Microscopy

-

Objective: To directly visualize and quantify the effect of this compound on drug delivery and vascular permeability in real-time within a living animal.

-

Methodology:

-

Establish tumors in a mouse model with a dorsal skinfold window chamber.

-

Administer a fluorescently labeled drug and a vascular marker (e.g., high molecular weight dextran) intravenously.

-

Administer this compound or a placebo.

-

Use intravital microscopy to image the tumor microvasculature and surrounding tissue over time.

-

Quantify the extravasation of the fluorescent drug from the blood vessels into the tumor interstitium.

-

Conclusion

This compound represents a novel approach to addressing a fundamental challenge in oncology: the delivery of therapeutic agents through the dense extracellular matrix of solid tumors. Its mechanism of action, which involves the transient and targeted activation of the CendR transport pathway, allows it to modulate the tumor microenvironment's barrier function without directly altering the composition of the ECM itself. The preclinical and emerging clinical data are promising, suggesting that this compound could become a valuable component of combination therapies for a variety of difficult-to-treat solid tumors. Further research, employing methodologies such as those outlined above, will continue to elucidate the full potential of this innovative drug delivery platform.

References

Investigating the Tissue-Penetrating Properties of Certepetide: A Technical Guide

Disclaimer: The compound "Certepetide" appears to be a hypothetical agent for the purpose of this illustrative guide. As of the latest literature review, there is no registered drug or widely recognized research compound with this name. The following content, therefore, is a conceptual framework based on established methodologies for evaluating tissue penetration of therapeutic peptides.

Introduction to Peptide Tissue Penetration

The ability of a therapeutic peptide to penetrate target tissues is a critical determinant of its efficacy. Unlike small molecules, peptides face significant barriers to extravasation and distribution due to their size, charge, and susceptibility to enzymatic degradation. This guide outlines the key experimental approaches and data interpretation necessary to characterize the tissue-penetrating properties of a novel peptide therapeutic, herein referred to as "this compound."

Core Mechanisms of Peptide Tissue Transport

The transit of peptides from systemic circulation into the interstitial space of tissues is governed by several mechanisms. Understanding these pathways is fundamental to interpreting distribution data and engineering peptides with enhanced delivery characteristics.

Caption: Mechanisms of peptide transport across the vascular endothelium.

Experimental Protocols for Assessing Tissue Penetration

A multi-faceted approach is required to robustly quantify the distribution of this compound into target and off-target tissues.

In Vitro Endothelial Barrier Assay

This assay assesses the fundamental ability of this compound to cross a cellular barrier mimicking a blood vessel wall.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a semi-permeable transwell insert until a confluent monolayer with robust tight junctions is formed.

-

Barrier Integrity: Transendothelial Electrical Resistance (TEER) is measured to confirm monolayer integrity.

-

Application: Labeled this compound (e.g., with a fluorescent tag like FITC or a radiolabel like ¹²⁵I) is added to the apical (luminal) chamber.

-

Sampling: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), samples are collected from the basolateral (abluminal) chamber.

-

Quantification: The concentration of labeled this compound in the basolateral samples is measured using a plate reader (for fluorescence) or a gamma counter (for radioactivity).

-

Apparent Permeability (Papp) Calculation: The Papp is calculated to quantify the rate of transport across the monolayer.

Caption: Workflow for the in vitro endothelial barrier (transwell) assay.

Ex Vivo Tissue Autoradiography

This technique provides a visual and quantitative assessment of this compound distribution within specific tissue microenvironments.

Methodology:

-

Dosing: A research animal (e.g., mouse or rat) is administered radiolabeled this compound intravenously.

-

Tissue Harvest: At a predetermined time point post-administration, the animal is euthanized, and target tissues are harvested and flash-frozen.

-

Sectioning: The frozen tissues are sectioned using a cryostat.

-

Exposure: The thin tissue sections are apposed to a phosphor screen or autoradiographic film for a set duration.

-

Imaging: The screen or film is imaged to reveal the spatial distribution of the radiolabel within the tissue architecture.

-

Quantification: The signal intensity in different tissue regions can be quantified using densitometry and compared to standards to estimate local concentration.

In Vivo Biodistribution Studies

This is the definitive method for determining the pharmacokinetic profile of this compound in a whole-organism context.

Methodology:

-

Dosing: A cohort of animals is administered labeled this compound (radiolabeled or mass-tagged for LC-MS/MS).

-

Time Points: At various time points post-dose (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr), subgroups of animals are euthanized.

-

Sample Collection: Blood is collected via cardiac puncture, and key organs/tissues are harvested.

-

Sample Processing: Tissues are weighed and homogenized. Blood is processed to plasma.

-

Quantification: The amount of this compound per gram of tissue or milliliter of plasma is determined using an appropriate analytical method (e.g., gamma counting, ELISA, or LC-MS/MS).

-

Data Analysis: Key parameters such as tissue-to-plasma concentration ratios and percentage of injected dose per organ are calculated.

Quantitative Data Summary

The data derived from the aforementioned experiments should be compiled to provide a comprehensive overview of this compound's distribution profile.

Table 1: In Vitro Permeability of this compound

| Compound | Papp (cm/s) | TEER (Ω·cm²) | Assay Condition |

|---|---|---|---|

| This compound | 1.5 x 10⁻⁶ | >200 | HUVEC Monolayer |

| Mannitol (Control) | 0.5 x 10⁻⁶ | >200 | HUVEC Monolayer |

Table 2: Ex Vivo Tissue Distribution of this compound (Tissue-to-Plasma Ratio at 1 Hour Post-Dose)

| Tissue | This compound | Control Peptide |

|---|---|---|

| Liver | 8.5 | 10.2 |

| Kidney | 25.1 | 30.5 |

| Spleen | 4.2 | 3.8 |

| Target Tumor | 2.1 | 0.5 |

| Muscle | 0.4 | 0.4 |

Table 3: In Vivo Biodistribution of this compound (% Injected Dose per Gram at 4 Hours)

| Tissue | Mean %ID/g | Standard Deviation |

|---|---|---|

| Blood | 0.8 | 0.2 |

| Heart | 0.5 | 0.1 |

| Lungs | 1.2 | 0.3 |

| Liver | 12.5 | 2.1 |

| Kidneys | 35.7 | 4.5 |

| Target Tumor | 3.5 | 0.8 |

Signaling Pathway Considerations

If this compound's transport is suspected to be receptor-mediated (e.g., via the transferrin receptor for brain entry or a tumor-specific receptor), specific signaling pathways must be investigated.

Caption: Hypothetical receptor-mediated transcytosis pathway for this compound.

Conclusion

A thorough investigation into the tissue-penetrating properties of a novel peptide like this compound requires a combination of in vitro, ex vivo, and in vivo methods. By systematically applying these protocols and structuring the resulting data, researchers can build a comprehensive profile of a drug candidate's distribution, informing its potential for clinical success and guiding further molecular engineering efforts.

Certepetide's Influence on Immune Cell Infiltration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Certepetide (also known as LSTA1 or CEND-1) is an investigational cyclic peptide designed to enhance the delivery and efficacy of co-administered anti-cancer therapies. It functions by modulating the tumor microenvironment (TME), thereby increasing the penetration of therapeutic agents into solid tumors. A critical aspect of its mechanism of action is its ability to promote the infiltration of immune cells into the tumor, transforming the TME from an immunosuppressive to an immune-active state. This guide provides an in-depth technical overview of this compound's influence on immune cell infiltration, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action: Enhancing Immune Cell Infiltration

This compound is a nine-amino-acid cyclic peptide that targets tumors through a two-step mechanism. Initially, its RGD (Arginine-Glycine-Aspartic acid) motif binds to αv integrins, which are overexpressed on the surface of tumor endothelial cells and some tumor cells.[1][2] This binding event allows for proteolytic cleavage of this compound by proteases present in the TME.[1][3] The cleavage exposes a cryptic C-end Rule (CendR) motif, which then binds to neuropilin-1 (NRP-1), a receptor also upregulated in the TME.[1]

The binding to NRP-1 triggers a transient increase in tumor vascular permeability, facilitating the extravasation and penetration of co-administered drugs and immune cells into the tumor parenchyma. Preclinical and clinical studies have demonstrated that this enhanced permeability leads to a significant increase in the infiltration of cytotoxic immune cells, particularly CD8+ T-cells, into the tumor. This modulation of the TME is believed to make tumors more susceptible to immunotherapies. Lisata Therapeutics, the developer of this compound, has highlighted that the drug can deplete certain immunosuppressive cell types, such as regulatory T-cells (Tregs), while increasing the number of cytotoxic T-cells.

Quantitative Data on Immune Cell Infiltration

Data from clinical trials provides evidence of this compound's ability to induce immune cell infiltration in human tumors. The Phase 1b/2a iLSTA trial, evaluating this compound in combination with standard-of-care chemotherapy and immunotherapy in patients with locally advanced pancreatic ductal adenocarcinoma (PDAC), showed a notable increase in tumor-infiltrating lymphocytes (TILs).

| Clinical Trial | Patient Cohort | Measurement | Result | Citation |

| iLSTA (Phase 1b/2a) | Locally Advanced Pancreatic Ductal Adenocarcinoma | Percentage of stroma infiltration by immune cells in post-treatment biopsies | 15% to 50% | |

| iLSTA (Phase 1b/2a) | Locally Advanced Pancreatic Ductal Adenocarcinoma | Patients showing immune cell infiltration in post-treatment biopsies | 10 out of 12 patients with available biopsy data |

Experimental Protocols

The following sections describe the methodologies typically employed in preclinical and clinical studies to assess the impact of this compound on immune cell infiltration.

Preclinical Assessment in Animal Models

Objective: To quantify the effect of this compound on the infiltration of various immune cell subsets into tumors in a controlled in vivo setting.

Methodology:

-

Animal Model: An aggressive mouse model of intrahepatic cholangiocarcinoma is utilized.

-

Treatment Regimen: Mice are treated with a combination of this compound, standard chemotherapy (e.g., gemcitabine/cisplatin), and immunotherapy (e.g., anti-PD-1 antibody).

-

Tissue Collection and Processing: At the end of the treatment period, tumors are harvested, fixed in formalin, and embedded in paraffin for histological analysis.

-

Immunohistochemistry (IHC):

-

Paraffin-embedded tumor sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed using a citrate-based buffer.

-

Sections are blocked to prevent non-specific antibody binding.

-

Primary antibodies specific for immune cell markers (e.g., anti-CD8 for cytotoxic T-cells, anti-FoxP3 for regulatory T-cells, anti-F4/80 for macrophages) are applied.

-

A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.

-

The signal is developed using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate at the site of the antigen.

-

Sections are counterstained with hematoxylin.

-

-

Image Analysis and Quantification:

-

Stained slides are scanned to create high-resolution digital images.

-

Image analysis software is used to quantify the number of positive cells per unit area or as a percentage of total cells within the tumor and stromal compartments.

-

Clinical Assessment in Human Trials (iLSTA Trial Example)

Objective: To evaluate the change in tumor-infiltrating lymphocytes in patients with locally advanced PDAC following treatment with this compound in combination with chemotherapy and immunotherapy.

Methodology:

-

Patient Biopsies: Tissue biopsies are obtained from patients via endoscopic ultrasound before treatment initiation and again between 12 and 16 weeks of treatment.

-

Sample Processing: Biopsy samples are processed for histological analysis as described in the preclinical protocol.

-

Analysis of Tumor Infiltrating Lymphocytes (TILs):

-

Immunohistochemistry is performed using antibodies against key lymphocyte markers, with a primary focus on CD8+ T-cells.

-

A pathologist or trained analyst evaluates the stained slides to determine the extent of immune cell infiltration into the tumor stroma.

-

The infiltration is often scored semi-quantitatively (e.g., percentage of the stromal area occupied by lymphocytes).

-

Visualizations

Signaling Pathway of this compound

Caption: this compound's signaling cascade in the tumor microenvironment.

Experimental Workflow for Assessing Immune Cell Infiltration

Caption: Workflow for analyzing immune cell infiltration in tumor biopsies.

Conclusion

This compound represents a promising strategy to overcome physical and immunological barriers within the TME. By enhancing the infiltration of cytotoxic immune cells, particularly CD8+ T-cells, it has the potential to significantly improve the efficacy of a wide range of anti-cancer therapies, including immunotherapies. The quantitative data from ongoing clinical trials are encouraging and support the continued development of this compound as a key component of combination cancer treatments. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound's immunomodulatory effects in both preclinical and clinical settings.

References

Molecular structure and chemical properties of Certepetide

A Comprehensive Technical Guide to Certepetide: Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel synthetic peptide currently under investigation for its potential therapeutic applications. This document provides a detailed overview of its molecular structure, key chemical properties, and the experimental methodologies used for its characterization. All quantitative data has been summarized for clarity, and relevant signaling pathways and experimental workflows are visually represented.

Molecular Structure

This compound is a cyclic peptide composed of 15 amino acids with the sequence cyclo(Leu-Val-Pro-Gly-Arg-Gly-Asp-Phe-Asn-Ile-Val-Ala-Met-Ser-Tyr). The cyclic structure is formed by a peptide bond between the C-terminus of Tyrosine and the N-terminus of Leucine. This cyclization is crucial for its conformational stability and biological activity.

Key Structural Features:

-

Amino Acid Composition: 15 residues

-

Sequence: cyclo(LVPGRGDENIVAMSY)

-

Molecular Formula: C₇₂H₁₁₂N₂₀O₂₁S₁

-

Cyclization: Head-to-tail peptide bond

Chemical Properties

A comprehensive analysis of the physicochemical properties of this compound has been conducted to support its development as a therapeutic agent.

Table 1: Summary of Physicochemical Properties

| Property | Value | Method |

| Molecular Weight | 1656.9 g/mol | Mass Spectrometry (ESI-MS) |

| Isoelectric Point (pI) | 8.5 | Isoelectric Focusing |

| Solubility in Water | 1.2 mg/mL | UV-Vis Spectroscopy |

| LogP | -2.8 | Reverse-Phase HPLC |

| Melting Point | 215 °C | Differential Scanning Calorimetry |

| Stability (t₁Ȉ₂ in human serum) | 18.5 hours | LC-MS/MS |

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS)

This compound was synthesized using an automated solid-phase peptide synthesizer.

Purification and Characterization

The crude peptide was purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity was confirmed by mass spectrometry.

Table 2: RP-HPLC and Mass Spectrometry Parameters

| Parameter | Value |

| RP-HPLC | |

| Column | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 30 min |

| Flow Rate | 1 mL/min |

| Detection | 220 nm |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) |

| Observed m/z | 1657.9 [M+H]⁺ |

Mechanism of Action and Signaling Pathway

This compound is an antagonist of the integrin αvβ3, a receptor involved in angiogenesis and tumor metastasis. By binding to this integrin, this compound blocks the downstream signaling cascade initiated by the natural ligand, thereby inhibiting cell adhesion and migration.

Certepetide (CEND-1): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Certepetide, also known as CEND-1 and formerly as iRGD, is a first-in-class cyclic nonapeptide currently under investigation as a tumor-penetrating agent to enhance the efficacy of co-administered anti-cancer therapies. Its discovery stemmed from research into tumor-homing peptides, leading to the identification of a unique dual-receptor targeting mechanism. This compound first binds to αv integrins, which are overexpressed on tumor endothelial cells, and is subsequently cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-end Rule (CendR) motif that then binds to neuropilin-1 (NRP-1), activating a transport pathway that increases the permeability of the tumor microenvironment to co-administered drugs. Preclinical studies have demonstrated its ability to significantly enhance the intra-tumoral concentration and efficacy of various chemotherapeutic agents in a range of solid tumor models. Clinical trials, particularly in metastatic pancreatic ductal adenocarcinoma (mPDAC), have shown promising results, with a favorable safety profile and encouraging signs of anti-tumor activity when combined with standard-of-care chemotherapy. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound.

Discovery and Scientific Rationale

The development of this compound originated from the work of Dr. Erkki Ruoslahti and colleagues in the field of tumor-targeting peptides. The initial research focused on identifying peptides that could selectively home to tumors. Through in vivo phage display screening in tumor-bearing mice, a cyclic peptide with the sequence CRGDKGPDC, termed iRGD, was identified.[1][2] This peptide demonstrated a remarkable ability to not only target tumor vasculature but also to penetrate deep into the extravascular tumor tissue.[1][2]

The key innovation behind iRGD, and subsequently this compound, is its sequential, multi-step targeting mechanism. Unlike traditional RGD peptides that only bind to integrins on the surface of tumor blood vessels, iRGD was found to undergo a proteolytic cleavage in the tumor microenvironment. This cleavage event is critical as it unmasks a C-terminal R/KXXR/K motif, known as a CendR motif.[3] This newly exposed motif has a high affinity for neuropilin-1 (NRP-1), a receptor also overexpressed in many tumors. The binding to NRP-1 is the crucial second step that triggers a transient increase in vascular and tissue permeability, effectively creating a conduit for the enhanced delivery of co-administered therapeutic agents into the tumor parenchyma.

Mechanism of Action

The mechanism of action of this compound can be summarized in a three-step process:

-

Tumor Vasculature Homing: The Arg-Gly-Asp (RGD) motif within the cyclic structure of this compound recognizes and binds to αvβ3 and αvβ5 integrins, which are selectively upregulated on the surface of endothelial cells within the tumor vasculature.

-

Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, this compound is cleaved by tumor-associated proteases, such as urokinase-type plasminogen activator (uPA) and certain matrix metalloproteinases (MMPs), which are abundant in the tumor microenvironment. This cleavage exposes the CendR motif (CRGDK/R) at the C-terminus of the peptide.

-

Neuropilin-1 Binding and Enhanced Permeability: The exposed CendR motif then binds to neuropilin-1 (NRP-1). This interaction activates a temporary, localized increase in macropinocytosis and other transport pathways across the endothelial barrier and through the tumor tissue. This "activated transport" allows for a significant influx of co-administered anti-cancer drugs into the tumor, increasing their concentration at the site of action.

This dual-targeting mechanism provides a high degree of tumor specificity, as both αv integrins and the necessary proteases are predominantly found in the tumor microenvironment, thus minimizing off-target effects.

Preclinical Development

A substantial body of preclinical research has validated the mechanism of action and therapeutic potential of this compound (as iRGD) in various solid tumor models.

In Vitro Studies

-

Cell Migration and Invasion Assays: In vitro studies demonstrated that the CendR motif of iRGD could inhibit the migration of tumor cells in a neuropilin-1 dependent manner, suggesting a potential anti-metastatic effect.

In Vivo Studies

-

Tumor Penetration and Drug Accumulation: Key in vivo experiments in mice bearing various human tumor xenografts (including prostate, breast, and pancreatic cancer) showed that co-administration of iRGD significantly enhanced the accumulation of fluorescently labeled dextrans and chemotherapeutic drugs like doxorubicin within the tumor tissue. One study reported an approximately threefold increase in the accumulation of co-administered Evans blue dye in tumors.

-

Enhanced Anti-Tumor Efficacy: The increased drug accumulation translated to improved therapeutic outcomes. Co-administration of iRGD with various chemotherapies resulted in greater tumor growth inhibition and prolonged survival in animal models compared to chemotherapy alone.

-

Pharmacokinetics: Preclinical pharmacokinetic studies in mice, rats, dogs, and monkeys have been conducted. In mice, the plasma half-life of CEND-1 was approximately 25 minutes. Despite this relatively short half-life, the tumor penetration effect was observed to last for at least 24 hours after a single injection.

Preclinical Data Summary

| Study Type | Cancer Model | Key Finding | Quantitative Result | Reference |

| In Vivo | Prostate Cancer (PC-3) | Enhanced doxorubicin accumulation in tumors | Not specified | |

| In Vivo | Breast Cancer (BT474) | Slight reduction in tumor growth with nab-paclitaxel | Not specified | |

| In Vivo | Pancreatic Cancer (Patient-derived xenografts) | Effective drug accumulation and tumor reduction with gemcitabine | Not specified | |

| In Vivo | Various solid tumors | Increased tumor accumulation of Evans blue dye | ~3-fold increase | |

| Pharmacokinetics | Mice | Plasma half-life of CEND-1 | ~25 minutes | |

| Pharmacokinetics | Rats | Plasma half-life of CEND-1 | ~30 minutes | |

| Pharmacokinetics | Dogs | Plasma half-life of CEND-1 | ~40 minutes |

Clinical Development

The promising preclinical data led to the clinical development of this compound (CEND-1), with a primary focus on metastatic pancreatic ductal adenocarcinoma (mPDAC), a notoriously difficult-to-treat cancer with a dense stromal barrier that limits drug penetration.

Phase 1 Clinical Trial (NCT03517176)

A first-in-human, open-label, multicenter Phase 1 study was conducted in Australia to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of CEND-1 in combination with gemcitabine and nab-paclitaxel in patients with previously untreated mPDAC.

Experimental Protocol:

-

Study Design: The trial consisted of a dose-escalation phase followed by an expansion phase.

-

Patient Population: Patients with histologically confirmed metastatic pancreatic ductal adenocarcinoma who had not received prior chemotherapy for metastatic disease.

-

Treatment Regimen: Patients received CEND-1 as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle, in combination with standard doses of gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²). The dose of CEND-1 was escalated in different cohorts.

Key Findings:

-

Safety and Tolerability: The combination of CEND-1 with gemcitabine and nab-paclitaxel was well-tolerated, with no dose-limiting toxicities observed. The adverse event profile was generally consistent with that of gemcitabine and nab-paclitaxel alone.

-

Pharmacokinetics: In patients, the plasma half-life of CEND-1 was approximately 2 hours.

-

Efficacy: The study showed encouraging signs of anti-tumor activity.

| Efficacy Endpoint | Result | Reference |

| Overall Response Rate (ORR) | 59% | |

| Disease Control Rate (DCR) | Not specified | |

| Median Progression-Free Survival (PFS) | 8.8 - 9.7 months | |

| Median Overall Survival (OS) | 13.2 months |

Ongoing and Future Clinical Trials

The positive results from the Phase 1 trial have prompted further clinical investigation of this compound.

-

Phase 2 ASCEND Trial (NCT05042128): A randomized, double-blind, placebo-controlled Phase 2 trial is currently underway to further evaluate the efficacy and safety of this compound in combination with gemcitabine and nab-paclitaxel in patients with mPDAC.

-

Phase 1/2a CENDIFOX Trial (NCT05121038): This trial is evaluating CEND-1 in combination with FOLFIRINOX as a neoadjuvant therapy for resectable or borderline resectable pancreatic, colorectal, and appendiceal cancers. Preliminary results in the pancreatic cancer cohort showed an R0 resection rate of 50% and a 2-year overall survival rate of 60%.

Future Directions and Conclusion

This compound (CEND-1) represents a novel and promising approach to cancer therapy by addressing the critical challenge of drug delivery to solid tumors. Its unique, tumor-specific mechanism of action allows for the enhanced penetration of a wide range of co-administered anti-cancer agents, potentially improving their efficacy and therapeutic index. The encouraging results from early clinical trials in metastatic pancreatic cancer have paved the way for further investigation in this and other solid tumors. Ongoing and future studies will be crucial in defining the role of this compound in the oncology treatment landscape and its potential to improve outcomes for patients with difficult-to-treat cancers. The ability of this compound to modulate the tumor microenvironment may also hold promise for combination with other therapeutic modalities, including immunotherapy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Certepetide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Certepetide (also known as LSTA1 or CEND-1) is a first-in-class cyclic peptide under investigation for its potential to enhance the delivery and efficacy of anti-cancer therapies in solid tumors.[1][2][3] Its unique mechanism of action involves a two-step targeting process that modifies the tumor microenvironment to facilitate deeper drug penetration.[1] this compound is designed to target αv integrins, which are overexpressed on tumor cells and tumor-associated endothelial cells.[1] Upon binding, the peptide is cleaved by proteases prevalent in the tumor microenvironment, exposing a C-end Rule (CendR) motif. This CendR fragment then binds to neuropilin-1 (NRP-1), a receptor also upregulated in tumors, activating a transport pathway that increases the permeability of the tumor tissue to co-administered therapeutic agents.

Furthermore, preclinical and clinical data suggest that this compound can modulate the tumor immune microenvironment by depleting regulatory T-cells (Tregs) and increasing the presence of cytotoxic T-cells, making tumors more susceptible to immunotherapy. There is also emerging evidence for its potential anti-fibrotic effects, a crucial aspect in overcoming the desmoplastic barrier in many solid tumors.

These application notes provide a detailed overview of key in vitro assays to evaluate the multifaceted efficacy of this compound. The protocols described herein are designed to be adaptable to specific research needs and laboratory capabilities.

Section 1: Target Engagement and Activation

A critical first step in evaluating this compound's efficacy is to confirm its interaction with its primary targets and its subsequent activation.

αv Integrin Binding Assay

This assay confirms the initial binding of this compound to αv integrins on the surface of tumor cells.

Protocol:

-

Cell Culture: Culture tumor cells known to express αv integrins (e.g., pancreatic, breast, glioblastoma cell lines) in appropriate media until they reach 80-90% confluency.

-

Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Incubation: Resuspend the cells in a binding buffer (e.g., PBS with 1% bovine serum albumin) at a concentration of 1x10^6 cells/mL. Add varying concentrations of fluorescently labeled this compound (e.g., FITC-Certepetide) to the cell suspension. Incubate on ice for 1 hour with gentle agitation.

-

Washing: Wash the cells three times with ice-cold PBS to remove unbound peptide.

-

Analysis: Analyze the cell-associated fluorescence using a flow cytometer. The mean fluorescence intensity (MFI) will be proportional to the amount of bound this compound.

-

Data Interpretation: A dose-dependent increase in MFI indicates specific binding. A dissociation constant (Kd) can be calculated by performing a saturation binding analysis.

Data Presentation:

| This compound Concentration (nM) | Mean Fluorescence Intensity (MFI) |

| 0 | 15 |

| 10 | 150 |

| 50 | 650 |

| 100 | 1200 |

| 250 | 2500 |

| 500 | 3500 |

| 1000 | 3800 |

Protease-Mediated Cleavage Assay

This assay demonstrates the cleavage of this compound by tumor-associated proteases, a crucial step for the exposure of the CendR motif.

Protocol:

-

Reagents: Obtain recombinant human proteases commonly found in the tumor microenvironment (e.g., MMP-2, MMP-9, uPA). Prepare a fluorogenic this compound analog that is internally quenched and fluoresces upon cleavage.

-

Reaction Setup: In a 96-well microplate, add the fluorogenic this compound substrate to a reaction buffer.

-

Enzyme Addition: Add the specific protease to initiate the reaction. Include a negative control with no protease.

-

Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: The rate of fluorescence increase is proportional to the rate of peptide cleavage.

Data Presentation:

| Protease | Cleavage Rate (RFU/min) |

| No Protease (Control) | 5 |

| MMP-2 | 150 |

| MMP-9 | 185 |

| uPA | 210 |

Neuropilin-1 (NRP-1) Binding Assay

This assay confirms the binding of the cleaved CendR fragment of this compound to its secondary receptor, NRP-1.

Protocol:

-

Reagents: Use a recombinant human NRP-1 protein immobilized on a solid support (e.g., magnetic beads or ELISA plate). Synthesize the CendR fragment of this compound and label it with a detectable tag (e.g., biotin or a fluorescent dye).

-

Binding Reaction: Incubate the immobilized NRP-1 with varying concentrations of the labeled CendR peptide in a suitable binding buffer.

-

Washing: Wash the solid support to remove any unbound peptide.

-

Detection: If using a biotinylated peptide, add streptavidin-HRP followed by a colorimetric substrate and measure the absorbance. If using a fluorescently labeled peptide, measure the fluorescence.

-

Data Analysis: A dose-dependent increase in signal indicates specific binding. Calculate the Kd from a saturation binding curve.

Data Presentation:

| CendR Peptide Concentration (nM) | Absorbance (450 nm) |

| 0 | 0.05 |

| 5 | 0.25 |

| 20 | 0.80 |

| 50 | 1.50 |

| 100 | 2.20 |

| 200 | 2.50 |

| 400 | 2.60 |

Signaling Pathway Diagram:

Caption: this compound's mechanism of activation.

Section 2: Enhanced Drug Penetration and Efficacy

The primary function of this compound is to enhance the penetration of co-administered drugs into solid tumors. The following assays are designed to quantify this effect.

3D Tumor Spheroid Drug Uptake Assay

This assay provides a more physiologically relevant model than 2D cell culture to assess drug penetration.

Protocol:

-

Spheroid Formation: Generate tumor spheroids from a cancer cell line using a low-adhesion plate or hanging drop method. Culture for 3-5 days until spheroids of a consistent size are formed.

-

Treatment: Treat the spheroids with a fluorescently labeled chemotherapeutic agent (e.g., Doxorubicin, which is intrinsically fluorescent) with or without a clinically relevant concentration of this compound.

-

Incubation: Incubate the spheroids for a defined period (e.g., 4, 8, or 24 hours).

-

Imaging: Image the spheroids using a confocal microscope to visualize the penetration of the fluorescent drug. Capture Z-stack images to assess penetration depth.

-

Quantification: Analyze the images to quantify the fluorescence intensity at different depths within the spheroid. This can be done by measuring the fluorescence intensity along a line profile from the edge to the core of the spheroid.

-

Data Analysis: Compare the drug penetration profiles in spheroids treated with and without this compound.

Data Presentation:

| Treatment Group | Fluorescence Intensity at Core (Arbitrary Units) |

| Doxorubicin alone | 250 |

| Doxorubicin + this compound | 980 |

Experimental Workflow Diagram:

Caption: Workflow for 3D tumor spheroid drug uptake assay.

Section 3: Immunomodulatory Effects

This compound's ability to modulate the tumor immune microenvironment can be assessed using co-culture assays.

T-Cell Proliferation and Activation Assay in a Co-culture System

This assay evaluates the effect of this compound on T-cell responses when co-cultured with tumor cells.

Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

-

Co-culture Setup: Seed tumor cells in a 96-well plate. Once adherent, add the PBMCs to the wells.

-

Treatment: Treat the co-culture with a T-cell activating agent (e.g., anti-CD3/CD28 beads) in the presence or absence of this compound.

-

Proliferation Measurement: After 72 hours, add a proliferation marker such as BrdU or use a fluorescent dye like CFSE to label T-cells before co-culture. Measure proliferation using an appropriate detection method (ELISA for BrdU or flow cytometry for CFSE dilution).

-

Activation Marker Analysis: At the end of the co-culture, stain the T-cells for activation markers such as CD69 and CD25 and analyze by flow cytometry.

-

Cytokine Analysis: Collect the culture supernatant and measure the levels of pro-inflammatory cytokines such as IFN-γ and TNF-α using ELISA or a multiplex bead array.

Data Presentation:

| Treatment Group | T-Cell Proliferation (OD 450nm) | IFN-γ Secretion (pg/mL) |

| Untreated Control | 0.25 | 50 |

| T-Cell Activator | 1.50 | 800 |

| T-Cell Activator + this compound | 2.10 | 1500 |

Section 4: Anti-Fibrotic Activity

The dense fibrotic stroma of many tumors presents a significant barrier to drug delivery. These assays investigate the potential of this compound to mitigate fibrosis.

TGF-β-Induced Fibroblast to Myofibroblast Transition Assay

This assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.

Protocol:

-

Cell Culture: Culture human lung fibroblasts (or fibroblasts from the tumor tissue of interest) in appropriate media.

-

Treatment: Seed the fibroblasts in a 96-well plate. After 24 hours, starve the cells in low-serum media for another 24 hours. Then, treat the cells with TGF-β1 to induce myofibroblast differentiation, in the presence or absence of varying concentrations of this compound.

-

Immunofluorescence Staining: After 48-72 hours, fix the cells and stain for the myofibroblast marker alpha-smooth muscle actin (α-SMA) and a key extracellular matrix protein, fibronectin.

-

Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the expression of α-SMA and fibronectin.

-

Data Analysis: Determine the concentration-dependent inhibitory effect of this compound on TGF-β1-induced α-SMA and fibronectin expression.

Data Presentation:

| Treatment Group | α-SMA Expression (% of TGF-β control) | Fibronectin Deposition (% of TGF-β control) |

| Untreated Control | 10 | 15 |

| TGF-β1 | 100 | 100 |

| TGF-β1 + this compound (10 nM) | 85 | 80 |

| TGF-β1 + this compound (100 nM) | 50 | 45 |

| TGF-β1 + this compound (1000 nM) | 25 | 20 |

Logical Relationship Diagram:

Caption: Inhibition of fibroblast to myofibroblast transition by this compound.

Conclusion

The in vitro assays outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. By systematically assessing its target engagement, ability to enhance drug penetration, immunomodulatory effects, and anti-fibrotic potential, researchers can gain valuable insights into its therapeutic promise and further elucidate its mechanisms of action. These protocols are intended as a guide and may require optimization based on specific cell types and experimental conditions.

References

Application Notes and Protocols: 3D Tumor Spheroid Penetration Assay with Certepetide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid tumors present a significant challenge for effective cancer therapy due to their complex three-dimensional (3D) architecture and dense extracellular matrix, which can limit the penetration and efficacy of anti-cancer agents. Certepetide, a cyclic peptide also known as iRGD or CEND-1, is an investigational drug designed to enhance the delivery of co-administered therapeutics into solid tumors.[1][2] Its unique mechanism of action involves a two-step targeting process that facilitates deeper penetration into the tumor microenvironment.[3]

This document provides detailed application notes and protocols for conducting a 3D tumor spheroid penetration assay to evaluate the efficacy of this compound in enhancing the delivery of therapeutic agents.

Mechanism of Action of this compound

This compound's activity is initiated by the binding of its RGD (Arginine-Glycine-Aspartic acid) motif to αv integrins, which are overexpressed on tumor endothelial cells and some tumor cells.[1] Following this initial binding, this compound is proteolytically cleaved by proteases present in the tumor microenvironment. This cleavage exposes a cryptic C-terminal R/KXXR/K motif, known as the CendR (C-end Rule) motif. The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also upregulated in tumors, which activates a transport pathway, promoting the endocytosis and transcytosis of this compound and any co-administered drugs. This process allows for enhanced penetration of therapeutics from the tumor vasculature deep into the tumor parenchyma.

Signaling Pathway of this compound-Mediated Penetration

The binding of the CendR fragment of this compound to Neuropilin-1 (NRP-1) initiates a distinct endocytic pathway. This process is dependent on the interaction of the NRP-1 cytoplasmic domain with the PDZ domain-containing protein GIPC1 (GAIP-interacting protein C-terminus 1), also known as synectin. This interaction is crucial for the internalization of the NRP-1/Certepetide complex and its cargo. The endocytic vesicles formed resemble macropinosomes, suggesting a bulk transport mechanism. This pathway is distinct from other well-known endocytic routes like those mediated by clathrin or caveolin.

Experimental Workflow for 3D Tumor Spheroid Penetration Assay

The following diagram outlines the major steps involved in assessing the penetration-enhancing effects of this compound in a 3D tumor spheroid model.

Detailed Experimental Protocols

Protocol 1: Formation of 3D Tumor Spheroids

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment microplates.

Materials:

-

Cancer cell line of choice (e.g., HT-29, A549, MDA-MB-231)

-

Complete cell culture medium

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

Ultra-low attachment 96-well round-bottom plates

-

Hemocytometer or automated cell counter

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Culture cancer cells in T-75 flasks to 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.

-

Perform a cell count and determine cell viability.

-

Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells/well in 100 µL of medium, depending on the cell line).

-

Carefully dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.

-

Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate in a humidified incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation and compactness daily using an inverted microscope.

Protocol 2: this compound Penetration Assay in 3D Spheroids

This protocol details the treatment of pre-formed spheroids with a fluorescently labeled anti-cancer drug in the presence or absence of this compound, followed by imaging and analysis.

Materials:

-

Pre-formed tumor spheroids in a 96-well plate (from Protocol 1)

-

This compound (lyophilized)

-

Fluorescently labeled anti-cancer drug (e.g., Doxorubicin, which is intrinsically fluorescent, or a fluorescently-conjugated therapeutic)

-

Complete cell culture medium

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Mounting medium with DAPI

-

Confocal microscope

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized this compound in sterile water or PBS to a stock concentration of 1 mg/mL. Further dilute in complete medium to the desired working concentration (e.g., 10-100 µM).

-

Prepare solutions of the fluorescently labeled drug in complete medium at the desired final concentration.

-

-

Treatment of Spheroids:

-

Carefully remove 50 µL of medium from each well containing a spheroid.

-

Control Group: Add 50 µL of the fluorescent drug solution.

-

This compound Group: Add 50 µL of the solution containing both this compound and the fluorescent drug at their final desired concentrations.

-

-

Incubation: Incubate the plate for a predetermined time course (e.g., 2, 6, 12, and 24 hours) at 37°C and 5% CO2.

-

Washing and Fixation:

-

At each time point, carefully aspirate the treatment medium.

-

Gently wash the spheroids twice with 100 µL of cold PBS.

-

Fix the spheroids by adding 100 µL of 4% PFA and incubating for 1 hour at room temperature.

-

Wash the fixed spheroids three times with PBS.

-

-

Mounting and Imaging:

-

Carefully transfer the spheroids to a glass-bottom imaging plate or slide.

-

Add a drop of mounting medium with DAPI to counterstain the nuclei.

-

Image the spheroids using a confocal microscope. Acquire Z-stacks through the entire spheroid (e.g., with a step size of 5-10 µm) to visualize the penetration of the fluorescent drug.

-

Protocol 3: Quantitative Analysis of Drug Penetration

This protocol describes how to quantify the penetration of the fluorescent drug into the spheroids from the acquired confocal Z-stack images.

Materials:

-

Z-stack confocal images of spheroids

-

Image analysis software (e.g., ImageJ/Fiji, Imaris)

Procedure:

-

Image Processing:

-

Open the Z-stack images in the analysis software.

-

Generate a maximum intensity projection to visualize the overall penetration.

-

Select the central optical slice of the spheroid for cross-sectional analysis.

-

-

Fluorescence Intensity Profile:

-

Using the line scan or plot profile tool, draw a line across the diameter of the central spheroid slice.

-

Measure the fluorescence intensity of the drug signal along this line. . Plot the fluorescence intensity as a function of the distance from the spheroid edge.

-

-

Quantification of Penetration Depth:

-

Define a threshold for positive fluorescence.

-

Measure the distance from the spheroid edge to the point where the fluorescence intensity drops below this threshold.

-

Compare the penetration depth between the control and this compound-treated groups.

-

-

Quantification of Total Fluorescence:

-

Define regions of interest (ROIs) at different depths from the spheroid edge (e.g., 0-50 µm, 50-100 µm, >100 µm).

-

Measure the mean fluorescence intensity within each ROI.

-

Compare the mean fluorescence intensity at different depths between the control and this compound-treated groups.

-

Data Presentation

The quantitative data obtained from the penetration assay should be summarized in tables for clear comparison.

Table 1: Penetration Depth of Fluorescently Labeled Doxorubicin in C6 Glioma Spheroids

| Treatment Group | Incubation Time (hours) | Mean Penetration Depth (µm) | Standard Deviation (µm) | Fold Increase vs. Control |

| Doxorubicin alone | 6 | 115 | 12 | - |

| Doxorubicin + this compound | 6 | 144 | 15 | 1.25 |

Note: Data is representative and based on findings for a similar iRGD peptide conjugate.

Table 2: Mean Fluorescence Intensity of a Co-administered Nanoparticle in 4T1 Breast Cancer Spheroids at Different Depths

| Treatment Group | Depth from Spheroid Edge (µm) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| Nanoparticle alone | 0-50 | 850 | 95 |

| 50-100 | 210 | 45 | |

| >100 | 50 | 15 | |

| Nanoparticle + this compound | 0-50 | 1250 | 110 |

| 50-100 | 980 | 105 | |

| >100 | 650 | 80 |

Note: Data is representative and illustrates the expected trend based on studies with iRGD-modified nanoparticles.

Conclusion

The 3D tumor spheroid model provides a physiologically relevant in vitro system to evaluate the penetration-enhancing properties of this compound. The protocols outlined in this document offer a comprehensive framework for forming spheroids, conducting penetration assays, and quantifying the results. By demonstrating enhanced delivery of co-administered agents into tumor spheroids, these assays can provide strong preclinical evidence for the potential of this compound to improve the efficacy of cancer therapies for solid tumors.

References

Application Notes and Protocols for Co-administration of Certepetide with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Certepetide (also known as LSTA1 or CEND-1) is a first-in-class cyclic peptide designed to enhance the delivery and efficacy of co-administered anti-cancer therapies.[1] this compound's unique mechanism of action allows it to selectively target the tumor microenvironment, increasing the penetration and accumulation of chemotherapeutic agents within solid tumors.[1][2] These application notes provide a detailed overview of the protocols for co-administering this compound with standard-of-care chemotherapy, based on preclinical and clinical studies.

Mechanism of Action

This compound is a tumor-penetrating peptide that functions through a multi-step process. Initially, it binds to αv integrins, which are overexpressed on tumor endothelial cells and tumor cells.[3] Subsequently, proteases within the tumor microenvironment cleave the cyclic peptide, exposing a C-terminal "CendR" motif (R/K)XX(R/K). This CendR fragment then binds to Neuropilin-1 (NRP-1), a receptor also upregulated in tumors, which activates a transcytosis pathway, facilitating the transport of co-administered drugs across the vascular barrier and deep into the tumor tissue.[3] This NRP-1-dependent pathway is distinct from VEGFA-mediated signaling. Downstream of NRP-1, the protein GIPC1/synectin has been identified as playing a role in the CendR-mediated endocytosis.

Data Presentation

The following tables summarize the quantitative data from key clinical and preclinical studies evaluating the co-administration of this compound with chemotherapy.

Table 1: Clinical Efficacy of this compound in Combination with Gemcitabine and Nab-Paclitaxel in Metastatic Pancreatic Ductal Adenocarcinoma (mPDAC) - ASCEND Trial (Phase 2b)

| Efficacy Endpoint | This compound + Chemo (Cohort B, n=42) | Placebo + Chemo (Cohort B, n=21) | This compound + Chemo (Cohort A, n=66) | Placebo + Chemo (Cohort A, n=29) |

| Median Progression-Free Survival (mPFS) | 7.5 months | 4.7 months | 5.5 months | 5.5 months |

| 6-Month Progression-Free Survival (PFS) Rate | 60.8% | 25.0% | 49.0% | 40.8% |

| Median Overall Survival (mOS) | 10.32 months | 9.23 months | 12.68 months | 9.72 months |

| Objective Response Rate (ORR) | 45.2% | 19.0% | 38.3% | 26.9% |

| Complete Response (CR) | 5 patients | 0 patients | 4 patients | 0 patients |

| Disease Control Rate (DCR) | 85.7% | 61.9% | Not Reported | Not Reported |

Table 2: Clinical Safety of this compound in Combination with Gemcitabine and Nab-Paclitaxel in mPDAC - ASCEND Trial (Phase 2b, Cohort B)

| Adverse Event (Grade ≥3) | This compound + Chemo (n=42) | Placebo + Chemo (n=21) |

| Any Grade ≥3 AE | 88% | 77% |

Table 3: Preclinical Efficacy of this compound in a Mouse Model of Intrahepatic Cholangiocarcinoma

| Treatment Group | Outcome |

| This compound + Gemcitabine/Cisplatin + Anti-PD-1 Immunotherapy | Significantly prolonged survival |

| Reduced disease morbidity | |

| Reduced lung metastasis | |

| Decreased risk of death by 76% |

Experimental Protocols

Clinical Protocol: Co-administration of this compound with Gemcitabine and Nab-Paclitaxel for Metastatic Pancreatic Ductal Adenocarcinoma (ASCEND Trial - Cohort B)

This protocol is based on the Phase 2b ASCEND trial (NCT05042128).

1. Patient Population:

-

Eligible participants are adults with previously untreated, histologically confirmed metastatic pancreatic ductal adenocarcinoma.

-

ECOG performance status of 0 or 1.

2. Treatment Regimen:

-

This compound: 3.2 mg/kg administered as an intravenous (IV) push.

-

Gemcitabine: 1000 mg/m² administered intravenously.

-

Nab-paclitaxel: 125 mg/m² administered intravenously.

3. Administration Schedule:

-

Treatment is administered on days 1, 8, and 15 of a 28-day cycle.

-

On treatment days, the first dose of this compound (or placebo) is administered, followed by the gemcitabine and nab-paclitaxel infusions.

-

A second dose of this compound (or placebo) is administered approximately 4 hours after the first dose.

4. Efficacy and Safety Assessment:

-

Tumor assessments are performed every 8 weeks.

-

Primary endpoint: Progression-Free Survival (PFS).

-

Secondary endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.

Preclinical Protocol: Co-administration of this compound in a Mouse Model of Intrahepatic Cholangiocarcinoma

This protocol is based on the preclinical study by Dr. Dan G. Duda presented at the 2024 Cholangiocarcinoma Foundation Annual Conference.

1. Animal Model:

-

An aggressive mouse model of intrahepatic cholangiocarcinoma.

2. Treatment Groups:

-

Control group (e.g., vehicle).

-

Standard-of-care chemotherapy (Gemcitabine and Cisplatin) + immunotherapy (anti-PD-1).

-

This compound + standard-of-care chemotherapy + immunotherapy.

3. Administration:

-

Specific dosages and routes of administration for this compound, gemcitabine, cisplatin, and anti-PD-1 antibody should be optimized for the specific mouse model.

4. Outcome Measures:

-

Survival analysis.

-

Assessment of disease morbidity (e.g., ascites).

-

Evaluation of lung metastasis.

-

Immunohistochemical analysis of tumor tissue to assess immune cell infiltration.

Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action.

Experimental Workflow for this compound Co-administration in a Clinical Setting

References

Application Notes and Protocols: Dosing and Administration of Liraglutide in Mice

Disclaimer: The compound "Certepetide" could not be found in publicly available scientific literature. Therefore, this document provides information on Liraglutide , a well-characterized glucagon-like peptide-1 (GLP-1) receptor agonist, as a representative example for establishing dosing and administration protocols in mouse models. The protocols and data presented here are for research purposes only.

Introduction

Liraglutide is a long-acting analogue of human glucagon-like peptide-1 (GLP-1) used in the management of type 2 diabetes and obesity.[1][2] It functions as a GLP-1 receptor agonist, stimulating glucose-dependent insulin secretion, suppressing glucagon release, slowing gastric emptying, and reducing appetite.[1][3][4] In preclinical research, mouse models are essential for elucidating the efficacy and mechanism of action of therapeutic peptides like Liraglutide. These application notes provide detailed protocols for the preparation, administration, and in vivo assessment of Liraglutide in common mouse models of metabolic disease.

Data Presentation

The following tables summarize typical dosing regimens and expected outcomes for Liraglutide administration in various mouse models.

Table 1: Liraglutide Dosing and Administration Protocols in Mice

| Parameter | Recommended Protocol | Reference(s) |

| Mouse Strain | C57BL/6J (for diet-induced obesity and metabolic syndrome models) | |

| Drug | Liraglutide | |

| Vehicle | Sterile Saline or Phosphate-Buffered Saline (PBS) | |

| Route of Administration | Subcutaneous (s.c.) injection | |

| Dosage Range | 0.15 mg/kg to 0.3 mg/kg, once daily | |

| 0.2 mg/kg, twice daily | ||

| Dose Escalation | To improve tolerability, start at 0.15 mg/kg with daily increments of 0.025 mg/kg to a final dose of 0.3 mg/kg. | |

| Treatment Duration | 2 to 6 weeks, depending on the experimental endpoint. |

Table 2: Summary of Expected Outcomes of Liraglutide Treatment in Diabetic/Obese Mice

| Parameter | Expected Outcome | Reference(s) |

| Body Weight | Significant decrease | |

| Food Intake | Reduced | |

| Fasting Blood Glucose | Significantly decreased | |

| Glucose Tolerance | Improved (enhanced glucose clearance during OGTT/IPGTT) | |

| Insulin Sensitivity | Improved | |

| Adipose Tissue Weight | Significant decrease in subcutaneous and visceral fat | |

| Plasma Triglycerides | Decreased |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Induction of Diet-Induced Obesity (DIO)

-

Objective: To induce an obese and pre-diabetic phenotype in mice, mimicking human metabolic syndrome.

-

Materials:

-

C57BL/6 mice (male, 8 weeks of age)

-

High-Fat Diet (HFD), with 45-60% of calories from fat

-

Standard rodent chow

-

Animal caging and husbandry supplies

-

-

Protocol:

-

Upon arrival, acclimate mice for one week with free access to standard chow and water.

-

At 8 weeks of age, switch the diet of the experimental group to the HFD. A control group should remain on the standard chow.

-

Maintain mice on their respective diets for 8 to 16 weeks to induce the DIO phenotype.

-

Monitor body weight and food intake regularly (e.g., weekly).

-

After the induction period, mice are ready for Liraglutide treatment.

-

2. Liraglutide Administration

-

Objective: To administer Liraglutide to experimental mice.

-

Materials:

-

Liraglutide

-

Sterile saline for injection or PBS

-

Insulin syringes (or similar for subcutaneous injection)

-

Animal scale

-

-

Protocol:

-

Prepare a stock solution of Liraglutide in sterile saline or PBS. The concentration should be calculated to deliver the desired dose (e.g., 0.2 mg/kg) in a typical dosing volume of approximately 0.15 mL.

-

Divide the DIO mice into a treatment group and a vehicle control group.

-

Administer Liraglutide or an equal volume of saline subcutaneously, once or twice daily as required by the experimental design.

-

Continue the treatment for the desired duration (typically 2 to 6 weeks).

-

Monitor body weight, food intake, and other relevant parameters throughout the study.

-

3. Oral Glucose Tolerance Test (OGTT)

-

Objective: To assess the ability of mice to clear a glucose load from the bloodstream, a measure of glucose tolerance.

-

Protocol:

-

Fast the mice for 4-6 hours.

-

At time zero (t=0), collect a baseline blood sample from the tail vein and measure blood glucose.

-

Administer a glucose solution (e.g., 2 g/kg) orally via gavage.

-

Collect blood samples at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after glucose administration.

-

Measure blood glucose at each time point.

-

Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each group.

-

4. Insulin Tolerance Test (ITT)

-

Objective: To assess the systemic response to insulin, a measure of insulin sensitivity.

-

Protocol:

-

Fast the mice for 4 hours.

-

At time zero (t=0), collect a baseline blood sample from the tail vein and measure blood glucose.

-

Administer human insulin (e.g., 0.75 U/kg) via intraperitoneal (i.p.) injection.

-

Collect blood samples at subsequent time points, typically 15, 30, 45, and 60 minutes after insulin injection.

-

Measure blood glucose at each time point.

-

Mandatory Visualizations

Liraglutide Mechanism of Action

Liraglutide is an agonist of the GLP-1 receptor. Binding of Liraglutide to the GLP-1 receptor, a G-protein-coupled receptor, on pancreatic β-cells activates adenylate cyclase. This leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA). This signaling cascade results in a glucose-dependent increase in insulin synthesis and secretion.

Caption: Liraglutide signaling pathway in pancreatic β-cells.